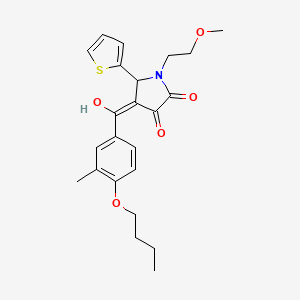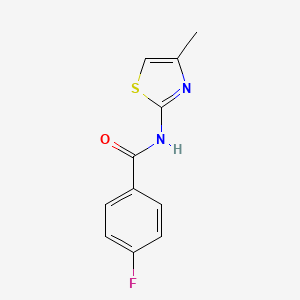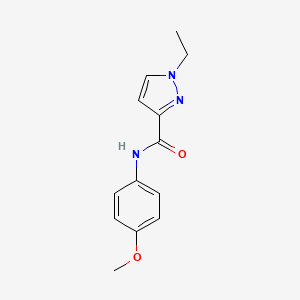amino]propanenitrile](/img/structure/B5365957.png)
3-[[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl](methyl)amino]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl](methyl)amino]propanenitrile, also known as EOCMPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of 3-[[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl](methyl)amino]propanenitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and promote cancer cell invasion and metastasis. It has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
In Alzheimer's disease, this compound has been shown to inhibit the aggregation of amyloid-beta peptides by binding to their hydrophobic regions and preventing their self-assembly into toxic oligomers and fibrils.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation and tumor growth. In Alzheimer's disease, this compound has been shown to reduce the levels of toxic amyloid-beta peptides and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl](methyl)amino]propanenitrile has several advantages for lab experiments, including its high purity and yield, as well as its strong fluorescence properties, which make it suitable for use as a fluorescent probe in analytical chemistry. However, this compound also has some limitations, including its relatively low solubility in water, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 3-[[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl](methyl)amino]propanenitrile. In medicine, further studies are needed to elucidate the mechanism of action of this compound and to optimize its therapeutic potential for the treatment of cancer and Alzheimer's disease. In agriculture, more research is needed to determine the optimal concentration and application method of this compound for enhancing plant growth and yield. In industry, further studies are needed to explore the potential applications of this compound as a fluorescent probe in analytical chemistry and other fields.
Métodos De Síntesis
3-[[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl](methyl)amino]propanenitrile can be synthesized through a multi-step process involving the condensation of 4-hydroxycoumarin with ethyl cyanoacetate, followed by the reaction with formaldehyde and methylamine. The resulting product is then subjected to a series of purification steps to obtain pure this compound. This synthesis method has been optimized to yield high purity and yield of this compound, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
3-[[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl](methyl)amino]propanenitrile has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results in the treatment of cancer, as it exhibits potent anti-proliferative and anti-metastatic effects. It has also been investigated for its role in the treatment of Alzheimer's disease, as it can inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of the disease.
In agriculture, this compound has been studied for its ability to enhance plant growth and yield. It has been shown to promote root elongation and increase chlorophyll content in plants, leading to improved photosynthesis and biomass production.
In industry, this compound has been investigated for its potential use as a fluorescent probe in analytical chemistry, as it exhibits strong fluorescence properties.
Propiedades
IUPAC Name |
3-[(6-ethoxy-2-oxochromen-4-yl)methyl-methylamino]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-20-13-5-6-15-14(10-13)12(9-16(19)21-15)11-18(2)8-4-7-17/h5-6,9-10H,3-4,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNMSNSJYJHHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C=C2CN(C)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}dimethylamine oxalate](/img/structure/B5365891.png)
![2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5365899.png)
![allyl 2-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5365905.png)
![allyl 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5365910.png)

![methyl 3-{1-[(2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]piperidin-2-yl}propanoate](/img/structure/B5365922.png)

![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-(3-methoxyphenyl)piperidine](/img/structure/B5365931.png)
![3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5365935.png)
![2-isopropenyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B5365942.png)

![N,N'-1,2-ethanediylbis[N-benzyl-3-(2-furyl)acrylamide]](/img/structure/B5365963.png)
